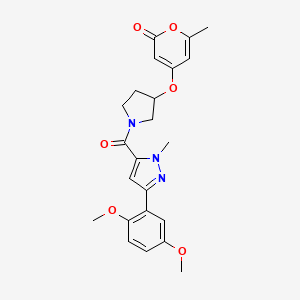
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nicotinamide core substituted with a trifluoromethyl group and a hydroxypropyl group linked to a pyrrole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 6-chloronicotinic acid with ammonia or an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through a nucleophilic addition reaction involving a suitable hydroxypropylating agent.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately and then coupled with the hydroxypropyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups attached to various aromatic or heterocyclic cores.
Pyrrole-Containing Compounds: Compounds featuring pyrrole rings with different functional groups.
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-6-(trifluoromethyl)nicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-21-8-2-3-11(21)12(22)6-7-19-14(23)10-4-5-13(20-9-10)15(16,17)18/h2-5,8-9,12,22H,6-7H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMANGHOQURIAIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)



![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)
![2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole](/img/structure/B2354957.png)


